Pyripyropene N
Description
Properties
Molecular Formula |
C31H39NO8 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
[(1S,2S,5S,6R,7R,10R,18R)-18-hydroxy-2,6,10-trimethyl-16-oxo-5-propanoyloxy-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate |
InChI |
InChI=1S/C31H39NO8/c1-6-23(33)37-17-30(4)21-10-13-31(5)27(29(21,3)12-11-22(30)39-24(34)7-2)26(35)25-20(40-31)15-19(38-28(25)36)18-9-8-14-32-16-18/h8-9,14-16,21-22,26-27,35H,6-7,10-13,17H2,1-5H3/t21-,22+,26+,27-,29+,30+,31-/m1/s1 |
InChI Key |
JXQHKJNUBWQYRK-VDRJQMDKSA-N |
Isomeric SMILES |
CCC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)CC)C)[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |
Canonical SMILES |
CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)CC)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |
Synonyms |
pyripyropene N |
Origin of Product |
United States |
Scientific Research Applications
Insecticidal Applications
Mechanism of Action
Pyripyropene N functions as an insecticide by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial for sterol metabolism in insects. By disrupting this metabolic pathway, this compound effectively reduces growth and survival rates in various insect larvae.
Case Studies
-
Insect Bioassays
- A study conducted on Plutella xylostella (diamondback moth) larvae demonstrated that this compound derivatives exhibited significant insecticidal activity. The compounds were tested using leaf-disk bioassays, where mortality rates were recorded over 24 and 48 hours. The results indicated a dose-dependent response, with certain derivatives showing higher efficacy than conventional insecticides .
-
Field Trials
- Field trials have shown that this compound can be utilized against a range of agricultural pests, particularly hemipteran species such as aphids and whiteflies. These pests are notorious for causing substantial damage to crops. The compound's low eco-toxicological impact makes it a promising candidate for sustainable pest management strategies .
Medical Applications
Cholesterol Metabolism
This compound has been explored for its potential therapeutic effects related to cholesterol metabolism. It selectively inhibits SOAT2 (Sterol O-Acyltransferase 2), which is implicated in cholesterol esterification processes.
Preparation Methods
Microbial Strain and Culture Conditions
This compound is biosynthesized by the filamentous fungus Aspergillus fumigatus FO-1289-2501 under submerged fermentation. The strain is cultivated in a medium containing glucose, yeast extract, and inorganic salts at 27°C for 120 hours. Optimal production occurs under aerobic conditions with continuous agitation to enhance oxygen transfer.
Extraction and Isolation
The isolation protocol involves multiple chromatographic steps (Fig. 1):
-
Ethyl Acetate Extraction : The fermentation broth is centrifuged, and the supernatant is extracted with ethyl acetate. The organic layer is concentrated under reduced pressure to obtain a crude extract.
-
Vacuum Liquid Chromatography (VLC) : The extract is fractionated using silica gel with a gradient of n-hexane, chloroform, and methanol. This compound elutes in the 0:99:1 (v/v) chloroform-methanol fraction.
-
Octadecyl Silyl (ODS) Column Chromatography : Further purification is achieved using an ODS-H-6251 column with 52.5% aqueous acetonitrile, yielding this compound at a retention time of 35.5 minutes.
Table 1: Isolation Yields of this compound
| Step | Yield (mg) | Source Material (L) | Purity (%) |
|---|---|---|---|
| Ethyl Acetate Extract | 9,000 | 200 | 2–5 |
| ODS Chromatography | 5.6 | 200 | >95 |
The final yield of this compound is 5.6 mg per 200 liters of fermentation broth, highlighting the challenges in scaling microbial production.
Semi-Synthetic Derivatization from Pyripyropene A
Base-Catalyzed Hydrolysis
This compound can be synthesized from pyripyropene A via selective hydrolysis. A methanolic solution of pyripyropene A is treated with sodium methoxide (NaOMe) at room temperature for 12 hours, resulting in the cleavage of acetyl groups. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by ethyl acetate extraction followed by solvent evaporation.
Reaction Conditions :
Acylation and Protecting Group Strategies
Modification of this compound’s hydroxyl groups is achieved through acylation. For example, propionic anhydride in N,N-dimethylformamide (DMF) with triethylamine (EtN) and 4-dimethylaminopyridine (DMAP) introduces propionyl groups at specific positions. The tert-butyldimethylsilyl (TBS) group is preferred over trimethylsilyl (TMS) for superior stability during subsequent reactions.
Table 2: Semi-Synthetic Modification of this compound
| Reaction Type | Reagents | Yield (%) |
|---|---|---|
| Hydrolysis | NaOMe/MeOH | 92 |
| Acylation | Propionic anhydride/EtN | 73 |
| Silylation | TBSCl/imidazole | 85 |
Total Chemical Synthesis Approaches
Titanium-Mediated Epoxide Opening and Radical Cyclization
A landmark synthesis of pyripyropene A by Nagamitsu et al. provides insights into strategies applicable to this compound. Key steps include:
-
Epoxide Opening : Treatment of epoxide intermediates with CpTiCl and zinc generates titanium radicals, enabling stereoselective cyclization to form the core terpenoid structure.
-
Petersen Olefination : A silicon-based olefination reaction constructs the C1–C2 bond, followed by epoxide opening to install the pyridine moiety.
Critical Data :
Challenges in this compound Synthesis
No total synthesis of this compound has been reported, but extrapolation from pyripyropene A’s synthesis suggests bottlenecks:
-
Stereochemical Complexity : The molecule contains seven stereocenters, requiring chiral auxiliaries or asymmetric catalysis.
-
Oxidative Sensitivity : The α,β-unsaturated ketone moiety necessitates inert atmosphere handling.
Analytical Characterization of this compound
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and 52.5% aqueous acetonitrile confirms >95% purity.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound Production
| Parameter | Fermentation | Semi-Synthesis | Total Synthesis |
|---|---|---|---|
| Yield | Low (0.028 mg/L) | Moderate (73–92%) | Not reported |
| Scalability | Limited | High | Low |
| Cost | High | Moderate | Very high |
| Purity | >95% | >90% | N/A |
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing the structural identity of Pyripyropene N?
- Methodological Answer : this compound can be characterized using a combination of mass spectrometry (MS) and spectroscopic techniques. High-resolution FAB-MS (HRFAB-MS) confirms the molecular formula () with an observed of 554.2751 [M+H]+ and a calculated value of 554.2754, ensuring molecular accuracy . EI-MS at 553 [M]+ and UV maxima at 231 nm and 320 nm further validate the core structure. IR spectroscopy (peaks at 3429 cm⁻¹, 2943 cm⁻¹, and 1716 cm⁻¹) identifies functional groups such as carbonyls and hydroxyls . Specific optical rotation ( in methanol) distinguishes it from analogs like Pyripyropene M or O .
Q. How can researchers isolate this compound from Aspergillus fumigatus cultures?
- Methodological Answer : Isolation involves solvent extraction (e.g., ethyl acetate) followed by chromatographic purification. Column chromatography with silica gel or HPLC using reverse-phase C18 columns is effective. Purity is confirmed via TLC (single spot) and consistency in spectral data (e.g., UV/IR/MS). Note that this compound’s molecular weight (553 Da) and solubility in polar organic solvents (e.g., methanol) guide solvent selection .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer : this compound is a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, validated through in vitro enzyme inhibition assays. Researchers should use cholesterol-loaded macrophages or hepatic cell lines, measuring intracellular cholesterol esterification rates. Comparative studies with Pyripyropene M (higher molecular weight, 581 Da) can reveal structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be resolved?
- Methodological Answer : Contradictions may arise from differences in purity, assay conditions, or cell models. To resolve this:
Verify compound purity via HRFAB-MS and chromatographic methods .
Standardize ACAT inhibition assays (e.g., uniform cholesterol concentration, incubation time) .
Replicate studies in multiple cell lines (e.g., RAW264.7 macrophages vs. HepG2 hepatocytes) to assess cell-type specificity.
Cross-reference with structural analogs (e.g., Pyripyropene O, 509 Da) to identify critical functional groups .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action in in vivo models?
- Methodological Answer :
- PICOT Framework :
- Population : Hyperlipidemic mouse models (e.g., ApoE⁻/⁻).
- Intervention : Oral administration of this compound (dose range: 1–10 mg/kg).
- Comparison : Positive controls (e.g., avasimibe, a known ACAT inhibitor).
- Outcome : Plasma cholesterol levels, atherosclerotic plaque size.
- Time : 8–12 weeks .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and statistical power analysis .
Q. How can researchers optimize the fermentation yield of this compound in Aspergillus fumigatus?
- Methodological Answer :
- Strain Engineering : Use UV mutagenesis or CRISPR-Cas9 to enhance biosynthetic gene cluster expression.
- Culture Conditions : Test carbon/nitrogen ratios (e.g., glucose vs. glycerol) and aeration rates in submerged fermentation.
- Analytics : Monitor yield via HPLC-MS at 231 nm UV detection, correlating peak area with purified standards .
- Scale-Up : Use fed-batch bioreactors with pH control (6.5–7.0) to prevent degradation .
Q. What computational strategies are effective for predicting this compound’s interactions with ACAT?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina with ACAT’s crystal structure (PDB ID: 1W5Z) to identify binding sites.
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of this compound-ACAT complexes.
SAR Analysis : Compare docking scores with Pyripyropene M (additional acetyl group) to pinpoint critical residues .
Methodological & Reproducibility Guidelines
Q. How can researchers ensure reproducibility in this compound studies?
- Answer :
- Documentation : Provide detailed protocols for synthesis, purification, and assays (e.g., solvent ratios, centrifugation speeds) .
- Data Sharing : Deposit raw spectral data (MS, IR) in repositories like Metabolights.
- Controls : Include reference compounds (e.g., Pyripyropene M) in bioassays to validate experimental conditions .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
